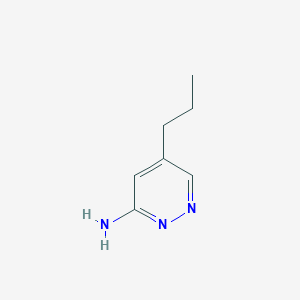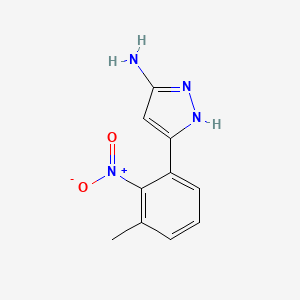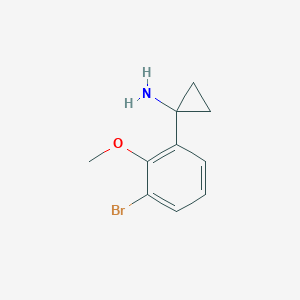
N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide is a chemical compound that belongs to the class of amides It is characterized by the presence of a piperazine ring attached to an acetamide group, with a 2,6-dimethylphenyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide typically involves the reaction of 2,6-dimethylaniline with 2-chloroacetyl chloride to form an intermediate, which is then reacted with piperazine to yield the final product . The reaction conditions often include the use of solvents such as acetonitrile or toluene, and the reactions are typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with analgesic and anesthetic properties.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with receptors and enzymes.
Industry: It is used in the development of new materials and as a building block in organic synthesis.
Mecanismo De Acción
The mechanism of action of N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide involves its interaction with specific molecular targets, such as ion channels or receptors. The compound can modulate the activity of these targets, leading to various physiological effects. For example, it may block sodium channels, thereby inhibiting nerve signal transmission and providing anesthetic effects .
Comparación Con Compuestos Similares
Similar Compounds
Lidocaine: Another local anesthetic with a similar structure but different substituents.
Bupivacaine: A longer-acting anesthetic with a similar mechanism of action.
Ropivacaine: A compound with similar applications but different pharmacokinetic properties.
Uniqueness
N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of a piperazine ring and a 2,6-dimethylphenyl group makes it a valuable intermediate in the synthesis of various bioactive compounds.
Propiedades
Fórmula molecular |
C14H23Cl2N3O |
|---|---|
Peso molecular |
320.3 g/mol |
Nombre IUPAC |
N-(2,6-dimethylphenyl)-2-piperazin-1-ylacetamide;dihydrochloride |
InChI |
InChI=1S/C14H21N3O.2ClH/c1-11-4-3-5-12(2)14(11)16-13(18)10-17-8-6-15-7-9-17;;/h3-5,15H,6-10H2,1-2H3,(H,16,18);2*1H |
Clave InChI |
ZYSLOFMAXAEBLN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)NC(=O)CN2CCNCC2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-(Benzo[d]thiazol-2-yl)-2-methylbutanal](/img/structure/B13597380.png)






